

Application Note: HPLC Analysis of Diarylcomosol III

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Compound of Interest		
Compound Name:	Diarylcomosol III	
Cat. No.:	B592949	Get Quote

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This document provides a comprehensive guide for the quantitative analysis of **Diarylcomosol III**, a diarylheptanoid isolated from the rhizomes of Curcuma comosa, using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD).

Introduction

Diarylcomosol III, with the chemical formula C₂₁H₂₈O₆ and a molecular weight of 376.449, is a natural phenolic compound of interest for its potential biological activities. Accurate and precise quantification of **Diarylcomosol III** is essential for research, quality control of herbal preparations, and pharmacokinetic studies. This application note details a validated reversed-phase HPLC-DAD method for this purpose.

Experimental Protocol

This protocol is based on established methods for the analysis of diarylheptanoids and other phenolic compounds from Curcuma species.[1][2]

- 1. Materials and Reagents
- Diarylcomosol III reference standard (purity ≥98%)
- HPLC-grade acetonitrile



- HPLC-grade methanol
- HPLC-grade water
- Formic acid (or Acetic Acid), analytical grade
- Curcuma comosa rhizome powder (for sample preparation)

2. Instrumentation

- HPLC system equipped with a binary pump, autosampler, column oven, and diode-array detector (DAD).
- Analytical balance
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.45 μm)

3. Chromatographic Conditions

Parameter	Condition
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase	A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-30% B30-35 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	35°C
Injection Volume	10 μL
Detection	DAD, 280 nm



- 4. Preparation of Standard Solutions
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Diarylcomosol III** reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to obtain concentrations ranging from 1 to 100 µg/mL.
- 5. Sample Preparation (from Curcuma comosa rhizomes)
- Accurately weigh 1 g of dried, powdered Curcuma comosa rhizome into a centrifuge tube.
- Add 20 mL of methanol and sonicate for 30 minutes.[3]
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant. Repeat the extraction process on the residue twice more.
- Combine the supernatants and evaporate to dryness under reduced pressure.
- Reconstitute the dried extract with 5 mL of methanol.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial before injection.

Data Presentation

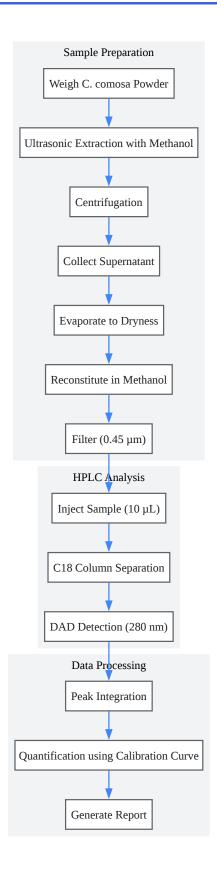
The following table summarizes the validation parameters for the proposed HPLC method, based on typical performance for similar diarylheptanoid analyses.[2]



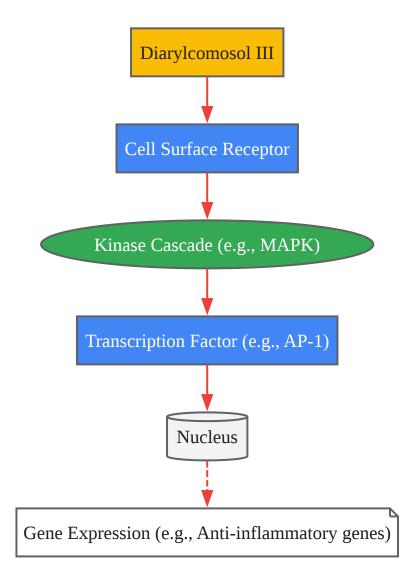
Validation Parameter	Result
Linearity (r²)	> 0.999
Range	1 - 100 μg/mL
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantification (LOQ)	0.3 μg/mL
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%
Specificity	No interference from blank matrix

Visualizations









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References

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- 2. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]



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